

# UNC8969: A Technical Guide to a Novel MERTK/AXL Dual Inhibitor

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## Compound of Interest

Compound Name: UNC8969

Cat. No.: B12367983

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## Introduction

**UNC8969** is a potent, macrocyclic dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK and AXL.[1] As members of the TAM (TYRO3, AXL, MERTK) family, both MERTK and AXL are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), through their roles in tumor cell survival, proliferation, and immune evasion.[2][3][4] Dual inhibition of MERTK and AXL presents a promising therapeutic strategy to simultaneously target tumor-intrinsic pathways and modulate the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **UNC8969**, including detailed experimental protocols and signaling pathway diagrams.

## Chemical Structure and Properties

**UNC8969** is a complex macrocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	2-({(4E)-4-[(11S,14S)-14-({[4-(2-diethylaminoethyl)piperazin-1-yl]carbonyl}amino)-2,9-dioxo-12,15-diazabicyclo[15.2.2]henicosa-1(20),17,19,21-tetraen-6-ylidene]methylidene}amino)-1,3-thiazol-4-yl N,N-dimethylsulfamate
SMILES	<chem>O=C(C1=C2NC3=CC=C(C(OC/C=C\CNC(N=C1)=N2)=C3)C)N[C@@H]4CC--INVALID-LINK--C(NCCN(CC)CC)=O</chem>
Molecular Formula	C29H41N7O3
Molecular Weight	535.68 g/mol
CAS Number	3036049-17-6

Physicochemical Property	Value
Topological Polar Surface Area	138 Å²
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	8
Rotatable Bonds	7
LogP (calculated)	3.2

## Biological Activity

**UNC8969** is a highly potent inhibitor of both MERTK and AXL kinases. The inhibitory activity has been characterized in various biochemical and cellular assays.

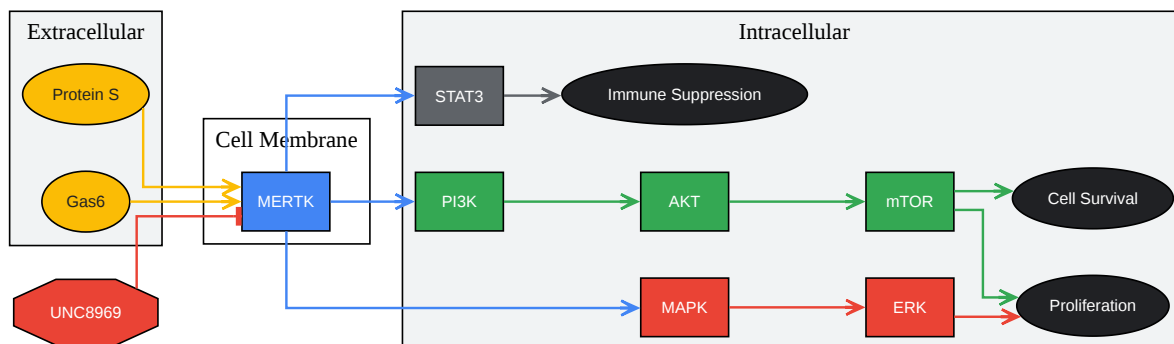
Target	IC50
MERTK	1.1 ± 0.8 nM
AXL	5.3 ± 2.7 nM

## Signaling Pathways

MERTK and AXL are key regulators of multiple downstream signaling pathways that control cell survival, proliferation, migration, and immune responses. **UNC8969**, by inhibiting these kinases, effectively modulates these pathways.

### MERTK Signaling Pathway

MERTK signaling is initiated by its ligands, primarily Gas6 and Protein S, leading to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling events.

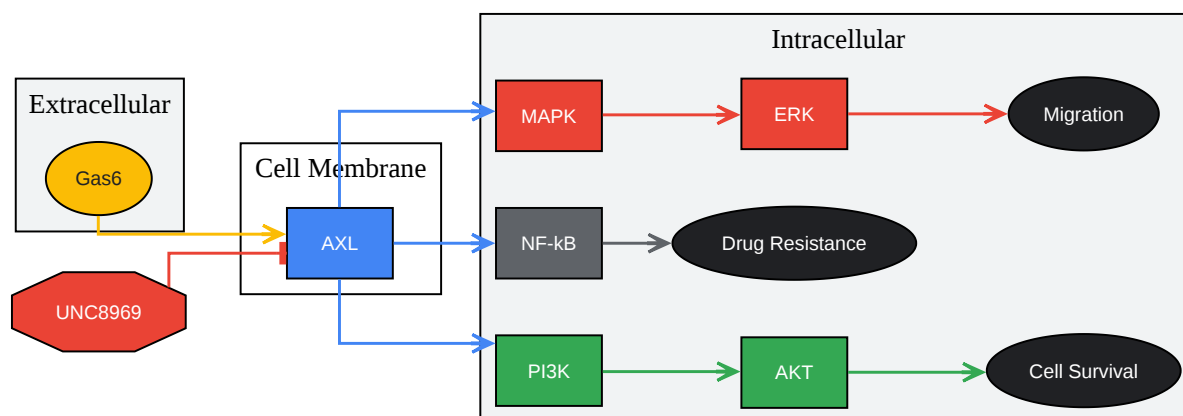


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Caption: MERTK signaling pathway and its inhibition by **UNC8969**.

### AXL Signaling Pathway

Similar to MERTK, AXL is activated by Gas6, leading to the activation of several pro-oncogenic signaling cascades.



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Caption: AXL signaling pathway and its inhibition by **UNC8969**.

## Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of **UNC8969** are crucial for its application in research and drug development.

## Synthesis of UNC8969

The synthesis of **UNC8969** is a multi-step process involving the formation of the macrocyclic core and subsequent functionalization. The key steps are outlined below.



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Caption: General synthetic workflow for **UNC8969**.

Detailed Protocol: The synthesis is described in detail in the primary literature.<sup>[2][3][5]</sup> Key reaction types include amide couplings, Suzuki couplings, and ring-closing metathesis to form

the macrocycle. Purification is typically achieved through column chromatography and preparative HPLC.

## In Vitro Kinase Assays

The inhibitory activity of **UNC8969** against MERTK and AXL is determined using in vitro kinase assays.

General Protocol:

- Recombinant human MERTK or AXL kinase is incubated with a specific peptide substrate and ATP.
- **UNC8969** is added at varying concentrations.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cellular Assays

The cellular activity of **UNC8969** is assessed by measuring the inhibition of MERTK and AXL phosphorylation in cancer cell lines.

General Protocol:

- Cancer cells expressing MERTK and AXL (e.g., NSCLC cell lines) are cultured to a suitable confluency.
- Cells are treated with various concentrations of **UNC8969** for a defined period.
- Cells are lysed, and protein concentrations are determined.

- Phosphorylation of MERTK and AXL is analyzed by Western blotting or ELISA using phospho-specific antibodies.
- The dose-dependent inhibition of phosphorylation is used to determine the cellular potency of **UNC8969**.

## Conclusion

**UNC8969** is a valuable research tool and a promising lead compound for the development of novel cancer therapeutics. Its dual inhibitory activity against MERTK and AXL provides a multifaceted approach to targeting cancer by affecting both tumor cell-intrinsic survival pathways and the tumor immune microenvironment. The data and protocols presented in this guide are intended to facilitate further investigation and development of **UNC8969** and related compounds.

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